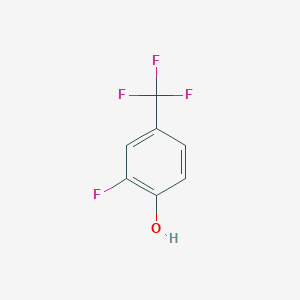

2-Fluoro-4-(trifluoromethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Fluoro-4-(trifluoromethyl)phenol is a fluorinated aromatic molecule that has been the subject of various synthetic and characterization studies. It is a phenolic compound with a trifluoromethyl group and a fluorine atom as substituents on the aromatic ring, which significantly influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves several strategies. For instance, the reaction of phenols with fluoro-2,4-dinitrobenzene catalyzed by triethylamine in dimethylformamide has been shown to be effective for the characterization of phenols, suggesting a potential pathway for synthesizing derivatives of this compound . Additionally, the synthesis of novel fluorinated aromatic diamine monomers for polyimides indicates the utility of trifluoromethyl groups in the development of materials with desirable properties such as solubility in polar organic solvents and excellent thermal stability . The synthesis of soluble fluoro-polyimides also demonstrates the incorporation of trifluoromethyl groups into aromatic compounds, which can be achieved by coupling reactions followed by reduction .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For example, the crystal structure of a compound with a similar fluorinated aromatic framework was determined, revealing significant dihedral angles between the aromatic rings and the presence of intermolecular hydrogen bonding . This suggests that this compound may also exhibit unique structural features due to the influence of the fluorine and trifluoromethyl substituents.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo a variety of chemical reactions. The fluorination of 4-alkyl-substituted phenols and aromatic ethers with electrophilic fluorinating reagents has been studied, resulting in ortho fluorination, addition-elimination processes, and ipso attack with release of alkyl groups . These reactions highlight the reactivity of the fluorine and trifluoromethyl groups in ortho positions on the aromatic ring, which is relevant to the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine and trifluoromethyl groups. For instance, the synthesis and characterization of a compound structurally related to this compound revealed strong intermolecular hydrogen bonds and predicted applications in fluoro-containing materials due to the presence of alcoholic and phenolic hydroxyl groups . The solubility, thermal stability, and mechanical properties of fluorinated polyimides also underscore the impact of fluorinated groups on material properties .

Applications De Recherche Scientifique

Biocatalytic Applications

2-Fluoro-4-(trifluoromethyl)phenol serves as a key component in biocatalytic processes. Simon et al. (2016) described its role in the trifluoromethylation of unprotected phenols using a biocatalyst. This process, vital for creating advanced materials and pharmaceuticals, facilitates the direct introduction of fluoroalkyl-groups into organic molecules, a highly desirable capability in fluorination chemistry (Simon et al., 2016).

Organic Synthesis and Material Science

In the realm of organic synthesis and material science, Marzi et al. (2001) explored the metalation reactions of MOM-protected fluorophenols and (trifluoromethyl)phenols, highlighting the compound's reactivity and potential for creating novel chemical structures (Marzi et al., 2001).

Salunke, Ghosh, and Banerjee (2007) synthesized new bisfluoro monomers using this compound for producing poly(arylene ether)s with high thermal stability and solubility, illustrating its significance in creating new polymers with desirable properties (Salunke, Ghosh, & Banerjee, 2007).

Applications in Fluorinated Material Synthesis

Li et al. (2015) studied the synthesis and crystal structure of a compound derived from this compound, demonstrating its potential application in the synthesis of organic fluoro-containing polymers due to the reactivity of its alcoholic and phenolic hydroxyl groups (Li, Shen, & Zhang, 2015).

Mécanisme D'action

Target of Action

It’s known that the compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Biochemical Pathways

It’s known that fluorine-containing compounds significantly affect pharmaceutical growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-(trifluoromethyl)phenol. It’s also recommended to ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

Propriétés

IUPAC Name |

2-fluoro-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUIJSDNBZVSNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335029 |

Source

|

| Record name | 2-Fluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77227-78-2 |

Source

|

| Record name | 2-Fluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B1332023.png)

![3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B1332035.png)

![[3-(3-Fluorophenyl)phenyl]methanol](/img/structure/B1332051.png)

![5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332055.png)